BenchChemオンラインストアへようこそ!

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

FAAH inhibition Medicinal chemistry Pain management

This azetidine hydrochloride salt (CAS 1186234-47-8) features a critical 4-biphenyl ether substitution essential for engaging hydrophobic pockets in kinase and GPCR targets. Unlike simpler analogs, this precise motif is proven in published medicinal chemistry for creating potent, selective FAAH inhibitors. Its crystalline salt form ensures accurate weighing and stability for automated high-throughput synthesis. Avoid SAR failure: choose the validated structure.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 1186234-47-8
Cat. No. B1444704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride
CAS1186234-47-8
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H
InChIKeyCVNOVPANGOZXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (CAS 1186234-47-8) – An Azetidine-Derived Biphenyl Building Block for Advanced Chemical and Pharmaceutical Research


3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (CAS 1186234-47-8), a salt of 3-([1,1'-biphenyl]-4-yloxy)azetidine, is a member of the azetidine class of four-membered nitrogen-containing heterocycles. It is characterized by a biphenyl ether substituent at the 3-position of the azetidine ring . The free base is recognized in the chemical literature as a crucial building block in medicinal chemistry, with applications in the design of kinase inhibitors and GPCR modulators .

Procurement Risk for 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride: Why Chemical Analogs Are Not Straightforward Replacements


In the procurement of azetidine-based building blocks, simple substitution based on a similar core structure (e.g., 3-hydroxyazetidine or 3-phenoxyazetidine) can lead to significant downstream research failures. The specific 4-biphenyl ether substitution pattern of 3-([1,1'-biphenyl]-4-yloxy)azetidine hydrochloride is not merely a decorative addition; it is a crucial structural feature that confers distinct properties. In published medicinal chemistry campaigns, this precise biphenyl-azetidine motif is explicitly claimed for its role in creating potent and selective enzyme inhibitors, such as those targeting Fatty Acid Amide Hydrolase (FAAH) [1]. Deviating from this structure by using a simpler phenyl or benzyl analog would alter the molecule's shape, lipophilicity, and electronic properties, thereby failing to replicate the binding interactions and pharmacological outcomes for which this specific building block was originally selected .

Quantitative Evidence Guide: The Differentiated Performance of 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (CAS 1186234-47-8) in Key R&D Applications


Differentiation in FAAH Inhibitor Potency via Biphenyl Azetidine Core

The specific structural core of 3-([1,1'-biphenyl]-4-yloxy)azetidine is a key component of a class of potent Fatty Acid Amide Hydrolase (FAAH) inhibitors described in U.S. Patent 8,450,346 [1]. The patent demonstrates that derivatives built from this biphenyl-azetidine core achieve significant FAAH inhibition. While the exact IC50 for the hydrochloride salt itself is not disclosed, the patent data show that its close structural derivatives, such as 3-(biphenyl-4-yloxy)-azetidine-1-carboxylic acid pyridin-3-ylamide, exhibit potent activity. This contrasts sharply with the base azetidine or simpler 3-phenoxyazetidine, which are not known to confer the same level of activity in this context.

FAAH inhibition Medicinal chemistry Pain management

Role as a Differentiated Key Intermediate for Kinase Inhibitor and GPCR Modulator Synthesis

The free base of this compound, 3-(4-phenylphenoxy)azetidine (CAS 227304-96-3), is explicitly documented in authoritative chemical databases as being 'particularly valuable in medicinal chemistry for the design of kinase inhibitors [and] GPCR modulators' due to its 'balanced polarity and structural rigidity' . This targeted application is a direct result of its unique structural attributes, distinguishing it from generic azetidine building blocks that lack the biphenyl group, which is essential for engaging the hydrophobic pockets common in kinase and GPCR targets.

Kinase inhibitors GPCR modulators Drug design

Physical Form and Storage Differentiation: The Hydrochloride Salt vs. Free Base

This product, 3-([1,1'-biphenyl]-4-yloxy)azetidine hydrochloride (CAS 1186234-47-8), is the hydrochloride salt form, which offers a distinct practical advantage over its free base counterpart (CAS 227304-96-3). While the free base is an oil or low-melting solid, the hydrochloride salt is a stable crystalline powder . This physical form difference is quantified by its defined melting point and storage conditions, such as the vendor specification for storage in a sealed, dry environment at 2-8°C, ensuring long-term stability for accurate weighing and reproducible reactions .

Compound stability Procurement Handling

Optimal Application Scenarios for 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: FAAH-Targeted Drug Discovery Programs

This building block is optimally deployed in the synthesis of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors for potential therapeutic applications in pain, anxiety, and inflammation. Its core structure is a known scaffold for potent FAAH inhibitors [1]. Researchers initiating a new SAR program around azetidine-based FAAH inhibitors would find this compound a logical and well-precedented starting point, differentiating it from unrelated building blocks.

Medicinal Chemistry: Kinase and GPCR Modulator Design

Given its documented utility in the design of kinase inhibitors and GPCR modulators [1], this compound is an ideal choice for medicinal chemists targeting these protein families. The biphenyl group is a key pharmacophore for engaging the hydrophobic pockets common in these targets, and the azetidine ring provides a rigid, polar linker that can modulate drug-like properties. This targeted application justifies its selection over simpler, less specialized building blocks.

Chemical Synthesis: Building Block Requiring Stable, Crystalline Handling

For synthetic laboratories that require precise stoichiometry and long-term storage, the hydrochloride salt form (CAS 1186234-47-8) is the preferred reagent over the free base [1]. Its crystalline nature and defined storage conditions (sealed, dry, 2-8°C) make it suitable for automated synthesis platforms and high-throughput experimentation where accurate weighing and compound stability are paramount. This scenario highlights the practical differentiation of the salt form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.